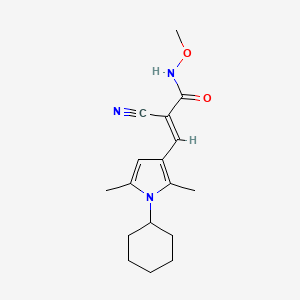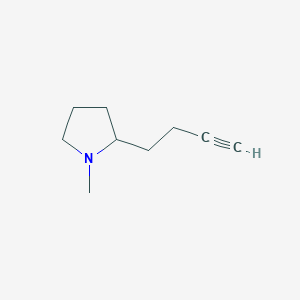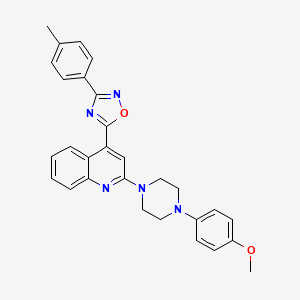
5-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)quinolin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole, is a derivative that falls within a class of compounds known for their potential pharmacological activities. These compounds often contain a piperazine ring and an oxadiazole moiety, which are structural features associated with various biological activities, including anticonvulsant and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of appropriate acid hydrazides with other chemical entities such as ciprofloxacin, norfloxacin, or other aromatic compounds in the presence of reagents like phosphorous oxychloride . The synthesis process is carefully characterized by techniques such as elemental analyses, NMR, and mass spectral studies to confirm the structure of the newly synthesized molecules .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction studies. These studies reveal that the piperazine ring often adopts a chair conformation and that the compounds crystallize in the monoclinic crystal system. Intermolecular hydrogen bonds and other interactions such as C—H…O contribute to the crystal packing, which can be further analyzed using Hirshfeld surface analysis to understand the nature of intermolecular contacts .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be explored through computational methods such as density functional theory (DFT) calculations. These calculations help identify reactive sites for electrophilic and nucleophilic attacks, which are crucial for understanding the chemical behavior of the molecules under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of various functional groups like the oxadiazole ring and the piperazine moiety influences properties such as solubility, melting point, and reactivity. The compounds' biological activities are often evaluated through in vitro assays, such as antiproliferative activities against human tumor cell lines or antibacterial activities against various bacterial strains . The pharmacophore model is also used to validate the biological activity and establish structure-activity relationships among the synthesized compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Antimicrobial Agents : A study synthesized a novel series of thiazolidinone derivatives, highlighting the process of obtaining compounds with antimicrobial activity against various bacteria and fungi. Although not directly mentioning the specified compound, this research underscores the relevance of structurally similar compounds in developing antimicrobial agents (Patel et al., 2012).
Antibacterial Activity : Research on quinazoline derivatives fused with oxadiazole and piperazine groups has demonstrated significant antibacterial activities, particularly against methicillin and quinolone-resistant Staphylococcus aureus. This indicates the potential of compounds with these moieties to combat antibiotic-resistant bacteria (Patel, 2020).
Anticancer Potential
Anticancer Agents : A study focused on the synthesis of indole–quinoline–oxadiazole hybrids, investigating their cytotoxic potential against cancer cell lines. This research exemplifies the exploration of compounds with oxadiazole moieties for cancer treatment, suggesting that derivatives of the mentioned compound could also have anticancer applications (Kamath et al., 2016).
Proapoptotic Anticancer Agents : Another study synthesized quinoxaline-1,3,4-oxadiazole hybrids as inhibitors of the anti-apoptotic Bcl-2 protein, demonstrating their potential in inducing apoptotic responses in cancer cells. This highlights the therapeutic potential of oxadiazole derivatives in designing anticancer drugs (Ono et al., 2020).
Propiedades
IUPAC Name |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-20-7-9-21(10-8-20)28-31-29(36-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)22-11-13-23(35-2)14-12-22/h3-14,19H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVAQKDBVFBVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)
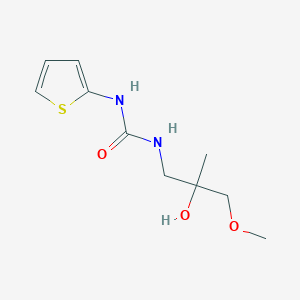
![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)
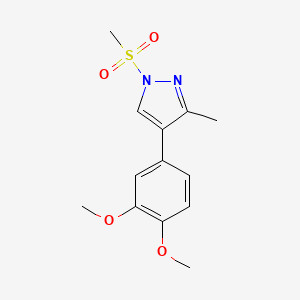
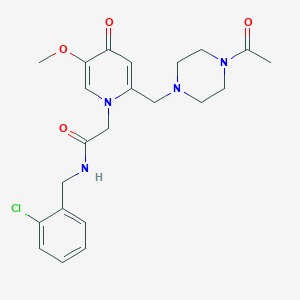

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)
![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)
![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)
